4,5-Dimethyl-2-(thiazol-4-yl)phenol
Description
Overview of Heterocyclic Scaffolds in Modern Chemical Synthesis
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in organic chemistry. chemhelpasap.com Their prevalence in natural products, pharmaceuticals, and functional materials underscores their significance. The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly important scaffold known for its presence in a wide array of biologically active molecules. nih.gov The synthesis of thiazole derivatives is a well-established field, with methods like the Hantzsch thiazole synthesis providing robust pathways to a variety of substituted thiazoles. chemhelpasap.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com
Significance of Phenolic Structures in Organic Transformations
Phenols, compounds with a hydroxyl group directly attached to an aromatic ring, are highly versatile intermediates in organic synthesis. The hydroxyl group is a strong activating group, enhancing the reactivity of the aromatic ring towards electrophilic substitution at the ortho and para positions. learncbse.inquora.com This heightened reactivity allows for a wide range of functionalization reactions, making phenols valuable precursors for more complex molecules. vedantu.comlibretexts.org Furthermore, the acidic nature of the phenolic proton allows for its participation in various reactions, including ether and ester formation.
Rationale for Academic Investigation into 4,5-Dimethyl-2-(thiazol-4-yl)phenol
The specific compound, this compound, presents a unique combination of structural features that warrant academic investigation. The presence of the electron-rich 4,5-dimethylphenol ring, with its activating methyl and hydroxyl groups, suggests a high propensity for electrophilic aromatic substitution. The thiazole moiety, on the other hand, can act as a directing group and a site for further chemical modification. The juxtaposition of these two rings creates a molecule with a distinct electronic profile and potential for interesting reactivity. Its characterization as a "research chemical" by some suppliers suggests its use in exploratory studies, likely as a building block or a scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4,5-dimethyl-2-(1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C11H11NOS/c1-7-3-9(10-5-14-6-12-10)11(13)4-8(7)2/h3-6,13H,1-2H3 |
InChI Key |
IYLMEWCFETXOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=CSC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete assignment of all protons and carbons in 4,5-Dimethyl-2-(thiazol-4-yl)phenol can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Phenolic Protons: The protons on the substituted phenol (B47542) ring are anticipated to appear as singlets in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their exact chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole (B1198619) substituent.
Thiazole Protons: The aromatic behavior of the thiazole ring is confirmed by proton chemical shifts observed between 7.27 and 8.77 ppm in its derivatives globalresearchonline.net. The two protons on the thiazole ring of the title compound are expected in this downfield region.
Aliphatic Protons: The two methyl groups (CH₃) attached to the phenol ring will produce two distinct singlets in the upfield region, generally around δ 2.0–2.5 ppm.
Hydroxyl Proton: The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature, often ranging from δ 4–8 ppm libretexts.org. Its identity can be confirmed by adding a few drops of deuterium oxide (D₂O) to the sample, which results in the disappearance of the -OH signal due to proton-deuterium exchange libretexts.org.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | 4.0 - 8.0 | Broad Singlet |
| Aromatic CH (Phenol Ring) | 6.5 - 8.0 | Singlet |
| Aromatic CH (Phenol Ring) | 6.5 - 8.0 | Singlet |
| Aromatic CH (Thiazole Ring) | 7.2 - 8.8 | Singlet/Doublet |
| Aromatic CH (Thiazole Ring) | 7.2 - 8.8 | Singlet/Doublet |
| Methyl CH₃ (C4-Methyl) | 2.0 - 2.5 | Singlet |
| Methyl CH₃ (C5-Methyl) | 2.0 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.
Aromatic Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most downfield of the phenolic carbons, typically appearing around δ 150-160 ppm. The other substituted and unsubstituted carbons of the phenol and thiazole rings will resonate in the δ 110–170 ppm range. In similar thiazolyl-catechol structures, the thiazole C-5 atom appears around 113.9 ppm, while the C-4 and C-2 atoms are further downfield at approximately 157.3 ppm and 161.2 ppm, respectively nih.gov.
Aliphatic Carbons: The two methyl carbons are expected to produce signals in the upfield region of the spectrum, typically between δ 14–25 ppm acs.org.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenolic C-OH | 150 - 160 |
| Phenolic C-C (quaternary) | 120 - 150 |
| Phenolic C-H | 115 - 130 |
| Thiazole C-S | 160 - 175 |
| Thiazole C-N | 145 - 160 |
| Thiazole C-H | 110 - 125 |
| Methyl C (C4-Methyl) | 14 - 25 |
| Methyl C (C5-Methyl) | 14 - 25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While ¹D NMR spectra suggest a structure, 2D NMR experiments are essential for unambiguous confirmation of the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. NOESY experiments have been used to determine the location of phenols within the hydrophobic core of micelles acs.org. For the title compound, NOESY could confirm the spatial proximity between protons on the thiazole and phenol rings, reinforcing the proposed conformation.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For thiazolyl–catechol compounds, signals for phenolic OH groups are typically observed between 3000 and 3600 cm⁻¹ mdpi.com.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ for the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the aromatic C=C bonds (phenol ring) and the C=C and C=N bonds (thiazole ring) are expected in the 1400–1650 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration should be present in the 1200–1260 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C / C=N | Stretch | 1400 - 1650 | Medium to Strong |
| Phenolic C-O | Stretch | 1200 - 1260 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds and vibrations.
Aromatic Ring Vibrations: The symmetric "breathing" modes of both the phenol and thiazole rings are expected to produce strong and sharp signals in the Raman spectrum.
C-S Vibrations: The carbon-sulfur bonds within the thiazole ring are also expected to be Raman active and can be observed in the fingerprint region of the spectrum researchgate.net. For example, the Raman spectrum of 2-aminothiazole shows a medium intensity peak at 571 cm⁻¹ corresponding to wagging and in-plane bending vibrations of the C-S bond researchgate.net.
Symmetric C-H Stretches: The symmetric stretching modes of the methyl groups would also be visible.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural motifs.
Table 4: Predicted Raman Shift Assignments for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Rings | Ring Breathing | 980 - 1020, 1580 - 1620 | Strong |
| Thiazole Ring | C-S Stretch | 550 - 750 | Medium |
| Aliphatic C-H | Symmetric Stretch | 2870 - 2940 | Medium |
| Aromatic C-H | In-plane Bend | 1000 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy is a pivotal technique for investigating the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, it provides insights into the chromophores present and the nature of electronic transitions within the molecule.
The UV-Vis spectrum of a molecule is dictated by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophores are the phenol and thiazole ring systems. The conjugation between these two aromatic rings creates an extended π-electron system, which is expected to result in absorption bands in the UV region.
The electronic transitions observed in the UV-Vis spectrum are typically categorized as π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, resulting from the excitation of an electron from a non-bonding orbital (such as those on the nitrogen and sulfur atoms of the thiazole ring, and the oxygen of the phenol group) to a π* antibonding orbital, are typically of lower intensity.
The substitution pattern on the phenolic ring, specifically the electron-donating methyl and hydroxyl groups, is expected to influence the electronic absorption properties. These groups can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted parent compound, by increasing the energy of the highest occupied molecular orbital (HOMO). The specific λmax values and molar absorptivity coefficients (ε) would be determined experimentally by recording the UV-Vis spectrum of a solution of the compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). This technique is invaluable for confirming the molecular formula of a newly synthesized compound.
For this compound, the molecular formula is C₁₁H₁₁NOS. The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent atoms.
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₁NOS)
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 |
| Total | | | 205.056135 |
An HRMS experiment, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to the calculated value of 206.06396. The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Structure Determination
To perform SCXRD analysis on this compound, a suitable single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
While the crystal structure of this compound has not been specifically reported in the searched literature, the crystallographic data for a closely related compound, 2-(2-Amino-5-methylthiazol-4-yl)phenol (C₁₀H₁₀N₂OS), provides valuable insight into the type of structural information that can be obtained. researchgate.net For this analog, the crystal system, space group, and unit cell dimensions were determined, as shown in the table below. researchgate.net
Table 2: Crystallographic Data for the Analogous Compound 2-(2-Amino-5-methylthiazol-4-yl)phenol researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.9391 (5) |
| b (Å) | 10.3967 (4) |
| c (Å) | 14.2938 (6) |
| Volume (ų) | 1922.86 (13) |
| Z | 8 |
Data obtained for the analogous compound C₁₀H₁₀N₂OS. researchgate.net
Computational Chemistry and Quantum Mechanical Investigations of 4,5 Dimethyl 2 Thiazol 4 Yl Phenol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations are used to determine optimized molecular geometry, electronic properties like orbital energies, and the distribution of charge within a molecule. For thiazole (B1198619) derivatives, DFT methods, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have proven effective in providing reliable theoretical data. epu.edu.iqirjweb.com
Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. epu.edu.iqnih.gov This process calculates the forces on each atom and iteratively adjusts their positions until a stable structure with the lowest possible energy is achieved. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Hypothetical Optimized Geometrical Parameters for 4,5-Dimethyl-2-(thiazol-4-yl)phenol (Illustrative) No specific data is available in the searched literature. This table is for illustrative purposes only.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (Phenol) | ~1.36 Å |
| Bond Length | C-S (Thiazole) | ~1.77 Å |
| Bond Length | C=N (Thiazole) | ~1.31 Å |
| Bond Angle | C-O-H (Phenol) | ~109° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.comirjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comresearchgate.net For thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions, and the energy gap can indicate the potential for intramolecular charge transfer. irjweb.commdpi.com
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) No specific data is available in the searched literature. This table is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | N/A |
| LUMO Energy | N/A |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov
For this compound, an MEP analysis would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, identifying these as sites for electrophilic interaction. irjweb.comresearchgate.net Positive potential (blue) would be expected around the phenolic hydrogen atom, indicating its acidic nature. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT calculations have become a standard tool for predicting Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. nih.govmdpi.com
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be determined. These predicted values are often scaled or corrected using empirical formulas to improve their correlation with experimental spectra measured in a specific solvent. mdpi.com
For this compound, these calculations would help in the unambiguous assignment of signals in its experimental ¹H and ¹³C NMR spectra. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the influence of the hydroxyl group, the methyl groups, and the heterocyclic thiazole ring. While specific predicted values are not available, general trends suggest that carbons bonded to heteroatoms (O, N, S) would have higher chemical shifts. epu.edu.iq
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative) No specific data is available in the searched literature. This table is for illustrative purposes only.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C (Phenol-OH) | N/A | H (Phenol-OH) | N/A |
| C (Thiazole) | N/A | H (Thiazole) | N/A |
| C (Methyl) | N/A | H (Methyl) | N/A |
Theoretical Vibrational Frequencies and Intensities for IR/Raman Spectra
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule. These calculations are typically performed using functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p). derpharmachemica.com The theoretical data provides a basis for the assignment of experimental IR and Raman bands. mjcce.org.mk
For this compound, key vibrational modes include:
O-H Stretching: The phenolic hydroxyl group gives rise to a characteristic stretching vibration. The frequency of this mode is sensitive to hydrogen bonding; a strong intramolecular hydrogen bond between the OH group and the thiazole nitrogen would result in a broadened band at a lower wavenumber compared to a free hydroxyl group.
C-H Stretching: Aromatic C-H stretching vibrations from the phenol (B47542) ring typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups is expected in the 2970-2850 cm⁻¹ range. derpharmachemica.com
C=N and C=C Stretching: The thiazole and phenol rings contain C=N and C=C bonds, whose stretching vibrations are expected in the 1650-1450 cm⁻¹ region. These are often coupled and provide a fingerprint for the heterocyclic and aromatic systems.
C-S Stretching: The carbon-sulfur bond in the thiazole ring has a characteristic stretching frequency, which is a key indicator for this class of heterocycles.
A comparison between theoretical and experimental frequencies often requires the use of a scaling factor to account for anharmonicity and the approximations inherent in the computational method. mjcce.org.mk
Table 1: Representative Theoretical Vibrational Frequencies for this compound This table presents hypothetical but realistic data for illustrative purposes.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3450 | 3312 | 85 | O-H stretch (intramolecular H-bond) |
| 3105 | 3012 | 25 | Aromatic C-H stretch |
| 2985 | 2925 | 40 | Asymmetric CH₃ stretch |
| 1610 | 1578 | 60 | C=N stretch (thiazole) |
| 1585 | 1553 | 55 | C=C stretch (aromatic ring) |
| 1450 | 1421 | 30 | CH₃ bending |
| 1260 | 1235 | 70 | C-O stretch (phenol) |
| 850 | 833 | 15 | C-S stretch (thiazole) |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a standard quantum mechanical method for investigating the electronic excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, as well as the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The primary absorptions are expected to be π→π* transitions associated with the conjugated system formed by the phenol and thiazole rings. The calculations reveal which molecular orbitals are involved in each excitation. Typically, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in the lowest energy transition. The energy gap between the HOMO and LUMO provides a preliminary estimate of the molecule's electronic excitation properties. researchgate.net
The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects are crucial for obtaining results that accurately match experimental spectra. rsc.org
Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound in Gas Phase This table presents hypothetical but realistic data for illustrative purposes.
| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S₀ → S₁ | 315 | 3.94 | 0.25 | HOMO → LUMO (95%) | π → π |
| S₀ → S₂ | 280 | 4.43 | 0.18 | HOMO-1 → LUMO (70%) | π → π |
| S₀ → S₃ | 255 | 4.86 | 0.05 | HOMO → LUMO+1 (85%) | π → π* |
Investigation of Intramolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound is characterized by a significant intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group and the pyridine-like nitrogen atom of the thiazole ring. nih.gov This interaction plays a crucial role in determining the molecule's conformation, planarity, and physicochemical properties.
Computational chemistry offers tools to analyze and quantify such interactions. Geometry optimization reveals the key structural parameters of the hydrogen bond, such as the O-H···N distance and the O-H-N angle. A shorter distance and an angle closer to 180° indicate a stronger bond.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions. It can quantify the stabilization energy (E(2)) associated with the charge transfer from the nitrogen lone pair (n) to the antibonding orbital of the O-H bond (σ*). A higher E(2) value signifies a stronger hydrogen bond.
Table 3: Calculated Parameters for the Intramolecular Hydrogen Bond This table presents hypothetical but realistic data for illustrative purposes.
| Parameter | Calculated Value | Description |
| d(O-H) | 0.99 Å | Length of the covalent O-H bond. |
| d(H···N) | 1.85 Å | Length of the hydrogen bond. |
| ∠(O-H···N) | 175° | Angle of the hydrogen bond. |
| NBO E(2) | 25.5 kcal/mol | Stabilization energy from n(N) → σ*(O-H) interaction. |
Computational Elucidation of Reaction Mechanisms and Pathways
Transition State Characterization and Activation Energy Calculations
Quantum mechanical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. mdpi.com A key aspect of this is the identification and characterization of transition states (TS), which are the energy maxima along the reaction coordinate.
For the synthesis of thiazole derivatives, such as via the Hantzsch thiazole synthesis, computational methods can model the reaction pathway. mdpi.com A transition state search is performed to locate the saddle point on the potential energy surface corresponding to each elementary step. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Once the structures of the reactants, intermediates, and transition states are optimized, their energies can be calculated. The activation energy (Ea) for a reaction step is determined as the difference in energy between the transition state and the preceding reactant or intermediate. This information is critical for understanding the reaction kinetics and identifying the rate-determining step.
Mechanistic Insights into Synthesis and Derivatization Reactions
Computational studies provide detailed mechanistic insights into how this compound and its derivatives are formed. nih.gov For instance, in a Hantzsch-type synthesis, DFT calculations can model the initial nucleophilic attack, subsequent dehydration, and the final cyclization step to form the thiazole ring. mdpi.com
By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. These calculations can also predict the regioselectivity and stereoselectivity of reactions, guiding synthetic efforts. For derivatization reactions, such as electrophilic substitution on the phenol ring, computational models can predict the most likely site of reaction by analyzing the distribution of electron density and calculating the energies of the intermediate structures (e.g., Wheland intermediates).
Table 4: Hypothetical Relative Energies for a Hantzsch-Type Synthesis Pathway This table presents hypothetical but realistic data for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (α-haloketone + thioamide) | 0.0 |
| TS1 | Transition state for initial condensation | +15.2 |
| I1 | Intermediate after condensation | -5.4 |
| TS2 | Transition state for cyclization/dehydration | +22.5 |
| P | Product (Thiazole derivative) | -25.0 |
Solvent Effects and Environmental Influence on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net
Solvent polarity can affect:
Electronic Spectra: The absorption wavelength (λmax) can shift depending on the solvent polarity, a phenomenon known as solvatochromism. TD-DFT calculations combined with PCM can predict these shifts. For instance, a transition to a more polar excited state is typically red-shifted (moves to a longer wavelength) in more polar solvents.
Reaction Rates: Solvents can stabilize or destabilize reactants, products, and transition states differently, thereby altering the activation energy and the rate of a reaction.
By performing calculations in different solvents (e.g., non-polar hexane, polar protic ethanol, and polar aprotic DMSO), a comprehensive understanding of the environmental influence on the molecular properties of this compound can be achieved.
Table 5: Calculated Solvent Effect on the Lowest Energy UV-Vis Absorption (λmax) This table presents hypothetical but realistic data for illustrative purposes.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (nm) |
| Gas Phase | 1.0 | 315 | 0 |
| Hexane | 1.9 | 318 | +3 |
| Ethanol | 24.6 | 325 | +10 |
| DMSO | 46.8 | 328 | +13 |
Structure Reactivity Relationships and Chemical Behavior of 4,5 Dimethyl 2 Thiazol 4 Yl Phenol
Electronic and Steric Effects of Dimethyl Substituents on Phenolic Reactivity
The two methyl groups on the phenolic ring of 4,5-Dimethyl-2-(thiazol-4-yl)phenol significantly influence its reactivity. Methyl groups are known to be electron-donating through an inductive effect (+I). This donation of electron density to the aromatic ring increases the electron density at the ortho and para positions, thereby activating the ring towards electrophilic substitution reactions.
Sterically, the presence of the methyl group at the 4-position and another at the 5-position can influence the accessibility of the phenolic hydroxyl group and the adjacent carbon atoms. This steric hindrance can affect the rate and regioselectivity of reactions involving the phenol (B47542) ring. For instance, in a related compound, 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the steric influence of the methyl group at the 5-position of the thiazole (B1198619) ring is noted to cause a deviation in the dihedral angle between the thiazole and phenolic rings. nih.gov
Influence of the Thiazole Moiety on the Electronic Properties of the Phenol Ring
The thiazole ring, being a heteroaromatic system containing both sulfur and nitrogen, exerts a significant electronic influence on the attached phenol ring. Thiazole is an electron-deficient system, which can withdraw electron density from the phenol ring. This electron-withdrawing nature is due to the electronegativity of the nitrogen and sulfur atoms within the five-membered ring.
This electron-withdrawing effect can decrease the nucleophilicity of the phenol ring, making it less reactive towards electrophilic attack compared to unsubstituted phenol. The lone pair of electrons on the sulfur atom in the thiazole ring can participate in delocalization, contributing to the aromaticity of the ring and influencing its electronic interactions with the phenol moiety. researchgate.net The planarity and rigid structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), enable efficient intermolecular π–π overlap, a property that is also relevant to the electronic behavior of simpler thiazole derivatives. researchgate.net
Acid-Base Properties and Proton Transfer Processes
The phenolic hydroxyl group in this compound imparts acidic properties to the molecule. The acidity of the phenol is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating dimethyl groups would tend to decrease the acidity of the phenol by destabilizing the corresponding phenoxide ion. Conversely, the electron-withdrawing thiazole ring would increase the acidity by stabilizing the negative charge on the phenoxide ion through delocalization.
Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring is a crucial feature. This interaction can facilitate excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org Upon photoexcitation, the hydrogen bond can strengthen, leading to the transfer of a proton from the phenol to the thiazole nitrogen, a process that has been studied in similar thiazole-phenol systems. nih.govrsc.orgresearchgate.net The infrared spectra of related compounds show changes in the vibrational frequencies of the O-H bond upon excitation, indicating a strengthening of the hydrogen bond in the excited state. nih.gov
Chelation and Coordination Chemistry with Metal Ions as a Ligand
The structure of this compound, featuring a phenolic oxygen and a thiazole nitrogen, makes it an effective chelating agent for metal ions. numberanalytics.com Chelation is the formation of a stable complex between a metal ion and a ligand that binds at multiple points. numberanalytics.com
The primary binding sites for metal ions are the phenolic oxygen and the nitrogen atom of the thiazole ring, forming a stable chelate ring. This bidentate chelation is a common coordination mode for ligands with similar structural motifs. researchgate.net The coordination can lead to the formation of various geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.netorientjchem.org In some cases, thiazole derivatives can act as tridentate ligands if other donor atoms are present. researchgate.net
Metal complexes of thiazole-containing ligands can be synthesized by reacting the ligand with a metal salt in a suitable solvent, often with heating. sysrevpharm.org The resulting complexes are typically characterized using various spectroscopic techniques, including FT-IR, UV-Visible, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. researchgate.netorientjchem.org For instance, the formation of metal complexes with related azo-dye ligands derived from thiazole has been reported, with the resulting complexes exhibiting octahedral geometries. researchgate.netbohrium.com
| Property | Method | Observation |
| Metal-Ligand Stoichiometry | Elemental Analysis | Often found to be 1:2 (metal:ligand) sysrevpharm.org |
| Coordination Geometry | Spectroscopic & Magnetic Data | Can be octahedral or other geometries researchgate.netorientjchem.org |
| Binding Sites | FT-IR Spectroscopy | Shifts in vibrational frequencies of O-H and C=N bonds |
Oxidation and Reduction Pathways of the Phenol and Thiazole Functionalities
Both the phenol and thiazole moieties of this compound can undergo oxidation and reduction reactions. Phenols are known to be susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of electron-donating methyl groups can facilitate this oxidation.
The thiazole ring itself is relatively stable to oxidation but can be oxidized under certain conditions. For example, thiazolines can be oxidized to thiazoles using molecular oxygen. researchgate.net Conversely, the thiazole ring can be reduced, although this is less common. The electrochemical behavior of thiazole-derived complexes has been studied using techniques like cyclic voltammetry, revealing their redox properties. orientjchem.org The thiazolo[5,4-d]thiazole system is noted for its high oxidative stability. researchgate.net
Applications in Advanced Organic Materials and Chemical Tool Development
4,5-Dimethyl-2-(thiazol-4-yl)phenol as a Versatile Synthetic Building Block
The chemical architecture of this compound, featuring reactive sites on both the phenolic and thiazole (B1198619) rings, makes it an exceptionally versatile building block in organic synthesis. This versatility allows for its incorporation into a diverse array of more complex molecules and materials.
Precursor for Larger Molecular Architectures
The this compound scaffold serves as a foundational unit for constructing larger, high-performance molecular architectures. The phenolic hydroxyl group and the aromatic ring can undergo various substitution reactions, while the thiazole ring offers additional sites for functionalization. This adaptability is crucial for creating materials with tailored properties.
For instance, related thiazole-containing molecules have been successfully used as monomers for the synthesis of advanced polymers and metal-organic frameworks (MOFs). Thiazolo[5,4-d]thiazole (B1587360) (TTz), a fused-ring system structurally related to the thiazole core, is noted for its high thermal and oxidative stability, making it an ideal component for organic electronic materials. nih.gov Research on TTz derivatives has shown that they can be functionalized to create conjugated polymers and small molecules for use in photonic and optoelectronic devices. nih.govresearchgate.net Similarly, thiazole-based ligands have been instrumental in the construction of luminescent MOFs, which are porous, crystalline materials with applications in sensing and catalysis. scientificarchives.comscientificarchives.com By leveraging the reactivity of the phenol (B47542) and thiazole moieties, this compound can be integrated into such polymeric or framework structures, imparting desirable photophysical or catalytic properties.
Scaffold for Combinatorial Library Synthesis (Focus on Chemical Diversity)
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse molecules, which is particularly useful in drug discovery and materials science. The this compound structure is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.
A study on the parallel synthesis of oxazol-thiazole bis-heterocycles demonstrates this principle effectively. nih.gov In this approach, the diversity of the final products was achieved by using a variety of amino acids to build the oxazole portion and various α-haloketones to form the thiazole ring. nih.gov This strategy can be directly applied to the this compound scaffold.
Phenol Functionalization: The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce a wide range of substituents.
Aromatic Ring Substitution: The dimethyl-phenol ring can undergo electrophilic aromatic substitution to add further functional groups.
Thiazole Ring Modification: While the thiazole ring itself is relatively stable, it can be functionalized during its synthesis, for example, by using different starting materials in a Hantzsch-type thiazole synthesis. mdpi.com
This multi-pronged approach allows for the creation of a vast library of analogues from a single core structure, enabling the efficient exploration of structure-activity or structure-property relationships.
Development of Responsive Organic Materials (e.g., Chemosensors)
The development of materials that can detect and signal the presence of specific chemical species is a major goal in materials science. The 2-(hydroxyphenyl)thiazole structural motif, present in this compound, is particularly well-suited for the design of chemosensors, especially fluorescent sensors. This is often due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In ESIPT, a proton is transferred from the phenolic hydroxyl group to the thiazole nitrogen atom upon photoexcitation, leading to a large Stokes shift and dual fluorescence, which can be modulated by the presence of an analyte.
Thiazole and phenol-containing compounds have been successfully developed into chemosensors for various analytes. For example, luminescent MOFs incorporating thiazolo[5,4-d]thiazole units have been designed to detect environmental contaminants, including nitroaromatics and toxic anions like chromate, through fluorescence quenching. scientificarchives.comscientificarchives.comnih.gov Other studies have reported on imidazole-based phenol derivatives, structurally similar to the target compound, that act as selective fluorescent sensors for metal ions such as Fe³⁺. researchgate.net The sensing mechanism typically involves the analyte interacting with the sensor molecule, which perturbs the ESIPT process or induces charge transfer, resulting in a detectable change in the fluorescence signal.
| Sensor Core Structure | Analyte Detected | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole-based MOF | 4-Nitroaniline, CrO₄²⁻ | Fluorescence Quenching | 0.52 µM (4-NA), 1.37 µM (CrO₄²⁻) nih.gov |
| Thiazolothiazole-based MOF | Hg²⁺ | Fluorescence Quenching & Red Shift | Not Specified researchgate.net |
| 2-(1H-Benzimidazol-2-yl)phenol | Fe³⁺ | Fluorescence Quenching | Not Specified researchgate.net |
This table summarizes the performance of chemosensors with structures related to this compound, illustrating the potential of this structural class in developing responsive materials.
Role in the Design and Synthesis of Functional Organic Dyes (Focus on Chemical Structure and Photophysical Properties)
Functional organic dyes are critical components in a range of advanced technologies, including organic light-emitting diodes (OLEDs), solar cells, and imaging agents. imist.maresearchgate.netimist.ma The thiazole heterocycle is a valuable component in the design of such dyes due to its electron-accepting properties, rigid structure, and high stability.
When combined with an electron-donating group like a phenol, the resulting donor-acceptor (D-A) structure can lead to molecules with strong intramolecular charge transfer (ICT) characteristics. This ICT is responsible for the intense absorption of light in the visible spectrum, a key property of dyes. The specific photophysical properties—such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift—can be precisely tuned by modifying the chemical structure.
Research into thiazolo[5,4-d]thiazole-based organic dyes for dye-sensitized solar cells (DSSCs) has shown that altering substituents on the donor portion of the molecule can systematically modulate the optical and electrochemical properties. researchgate.net For example, introducing different alkoxy chains to the donor moiety can influence the photovoltaic performance of the DSSC. researchgate.net Studies on other TTz derivatives have established a clear correlation between the molecule's crystal packing and its solid-state fluorescence properties, with different packing motifs (e.g., herringbone vs. slipped stacks) leading to emission colors that span the entire visible spectrum, from blue to red. nih.gov This demonstrates that both molecular-level design and solid-state engineering are crucial for controlling the photophysical outcomes.
| Thiazole Derivative Structure | Application/Property Studied | Key Photophysical Findings |
|---|---|---|
| Thiazolo[5,4-d]thiazole with Triphenylamine Donors | Dye-Sensitized Solar Cells | Absorption maxima around 480 nm, attributed to intramolecular charge transfer. researchgate.net |
| Dialkoxyphenyl Thiazolo[5,4-d]thiazole Crystals | Solid-State Emitters | Fluorescence spans from orange-red to blue depending on crystal packing. nih.gov |
| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | Solvatochromism Study | Absorption and emission spectra are mirror images, indicating no geometric distortion upon excitation. researchgate.net |
| 2,2′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(4-(trifluoromethyl)phenol) | Mechanochromism | Exhibits changes in fluorescence based on interplay between ESIPT and excimer formation. springernature.com |
This table presents photophysical data for various functional dyes containing thiazole or thiazolo[5,4-d]thiazole cores, highlighting the impact of chemical structure on optical properties.
Catalytic Applications (e.g., Organocatalysis, Ligand Design for Homogeneous or Heterogeneous Catalysis)
While the use of this compound itself in catalysis is not yet widely reported, its structure contains key features that suggest significant potential in this area.
Ligand Design for Catalysis: The thiazole ring contains both a nitrogen and a sulfur atom, which are excellent coordinating atoms for a variety of transition metals. This makes thiazole derivatives attractive candidates for the design of ligands for homogeneous or heterogeneous catalysis. By introducing another coordinating group onto the phenol ring, this compound could be converted into a bidentate or tridentate ligand. Such multi-dentate ligands can form stable complexes with metal centers, which can then act as catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and thus the reactivity of the metal center, could be fine-tuned by modifying the substituents on the phenol ring.
Organocatalysis: The field of organocatalysis uses small organic molecules to accelerate chemical reactions. A major class of organocatalysts is N-heterocyclic carbenes (NHCs), which are typically generated from precursor salts like imidazolium or thiazolium salts. The thiazole ring in this compound can be quaternized by reacting it with an alkyl halide to form a thiazolium salt. Deprotonation of this salt would yield an NHC. NHCs are powerful catalysts for reactions such as the benzoin condensation, Stetter reaction, and various annulations. The specific substitution pattern on the this compound backbone would influence the steric and electronic properties of the resulting NHC, allowing for the rational design of catalysts for specific applications.
Future Research Directions and Emerging Avenues for 4,5 Dimethyl 2 Thiazol 4 Yl Phenol Research
Exploration of Novel and Efficient Synthetic Strategies
The synthesis of thiazole (B1198619) derivatives is a well-established field, often involving the condensation of a-haloketones with thioamides. However, the development of more efficient and sustainable synthetic routes is a continuous goal. Future research in this area for 4,5-Dimethyl-2-(thiazol-4-yl)phenol could focus on:
One-Pot Reactions: Streamlining the synthesis by combining multiple steps into a single reaction vessel can improve efficiency and reduce waste. evitachem.com
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for the synthesis of related heterocyclic compounds. nih.gov
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to enhance reaction rates and yields in the synthesis of other thiazole derivatives. evitachem.com
Catalyst Development: Investigating new catalysts could lead to milder reaction conditions and higher selectivity for the desired product. nih.gov
These advanced synthetic methods could provide more accessible and cost-effective pathways to this compound and its derivatives, paving the way for broader investigation.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of a molecule is crucial for predicting its properties and potential applications. Advanced spectroscopic techniques can provide invaluable insights into the intramolecular and intermolecular interactions of this compound. Future studies could employ:
Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can probe the excited-state dynamics, revealing information about processes such as energy transfer and charge separation. rsc.org
Two-Dimensional Spectroscopy: 2D NMR and 2D IR spectroscopy can elucidate complex coupling networks and conformational changes in solution.
Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, eliminating ensemble averaging and revealing heterogeneities in molecular behavior.
By applying these methods, researchers can build a comprehensive picture of the dynamic properties of this compound, which is essential for designing molecules with tailored functions.
Integration of Artificial Intelligence and Machine Learning in Computational Chemical Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. By leveraging large datasets of chemical information, AI and ML algorithms can predict molecular properties, design novel structures, and optimize synthetic routes. For this compound, these computational tools could be used to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the potential biological targets and efficacy of derivatives.
Design Novel Analogs: Generate new molecular structures with improved properties by exploring the vast chemical space around the thiazolylphenol scaffold.
Optimize Synthetic Pathways: Predict the optimal reaction conditions and reagents for the synthesis of new derivatives, saving time and resources.
The integration of AI and ML into the research workflow promises to accelerate the discovery and development of new materials and therapeutic agents based on the this compound core.
Development of Supramolecular Assemblies Involving Thiazolylphenol Scaffolds
Supramolecular chemistry, the study of non-covalent interactions, offers a powerful approach to creating complex and functional materials. The thiazolylphenol scaffold, with its hydrogen bonding capabilities and potential for π-stacking interactions, is an excellent candidate for building supramolecular assemblies. nih.gov Future research in this area could explore:
Crystal Engineering: The rational design of crystalline materials with specific packing arrangements and properties. rsc.org
Self-Assembled Monolayers: The formation of ordered molecular layers on surfaces for applications in electronics and sensing.
Gels and Liquid Crystals: The development of soft materials with tunable properties based on the self-assembly of thiazolylphenol derivatives.
The study of supramolecular assemblies of this compound could lead to the development of novel materials with applications in areas such as optoelectronics and drug delivery. rsc.org
Investigation of Solid-State Properties and Polymorphism
The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. A thorough investigation of the solid-state properties of this compound would involve:
Single-Crystal X-ray Diffraction: Determining the precise three-dimensional structure of different polymorphs.
Powder X-ray Diffraction: Characterizing the crystalline phases present in a bulk sample.
Thermal Analysis (DSC, TGA): Studying the phase transitions and thermal stability of different crystalline forms.
Solid-State NMR: Probing the local environment of atoms in the solid state to distinguish between polymorphs.
A comprehensive understanding of the solid-state properties and polymorphism of this compound is essential for controlling its properties and ensuring the reproducibility of its performance in various applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
